REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Mg].Br[C:11]1[CH:15]=[CH:14][S:13][CH:12]=1>C1COCC1.C(OCC)C.C1C=CC(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ni]Cl>[S:13]1[CH:14]=[CH:15][C:11]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)=[CH:12]1 |f:5.6|
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
0.815 g
|
Type
|
reactant
|
Smiles
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[Mg]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
3.16 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
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BrC1=CSC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl
|
Type
|
CUSTOM
|
Details
|
has been stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the exothermic reaction initiates
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
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Type
|
CUSTOM
|
Details
|
quenched with 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
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Details
|
The organic layer is washed with saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |